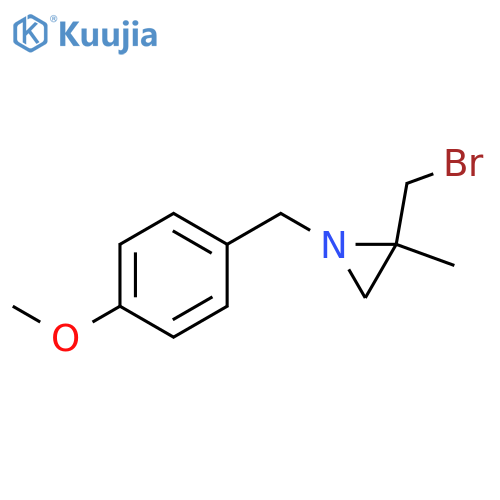

Cas no 1281964-02-0 (2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine)

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine 化学的及び物理的性質

名前と識別子

-

- 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine

-

- MDL: MFCD31735570

- インチ: 1S/C12H16BrNO/c1-12(8-13)9-14(12)7-10-3-5-11(15-2)6-4-10/h3-6H,7-9H2,1-2H3

- InChIKey: GWZBGTBZXJLPDO-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC=C(OC)C=C2)CC1(CBr)C

計算された属性

- せいみつぶんしりょう: 269.042

- どういたいしつりょう: 269.042

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.2A^2

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D778986-1g |

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine |

1281964-02-0 | 95% | 1g |

$990 | 2024-07-20 | |

| Chemenu | CM774930-1g |

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine |

1281964-02-0 | 95%+ | 1g |

$1417 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1577327-1g |

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine |

1281964-02-0 | 98% | 1g |

¥11900.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D778986-1g |

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine |

1281964-02-0 | 95% | 1g |

$990 | 2025-02-25 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY246812-1g |

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine |

1281964-02-0 | ≥95% | 1g |

¥8500.00 | 2024-07-09 | |

| eNovation Chemicals LLC | D778986-1g |

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine |

1281964-02-0 | 95% | 1g |

$990 | 2025-02-21 |

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine 関連文献

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridineに関する追加情報

Introduction to 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine (CAS No. 1281964-02-0) and Its Applications in Modern Chemical Biology

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine, with the chemical identifier CAS No. 1281964-02-0, is a highly versatile and reactive intermediate that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of aziridine derivatives, which are known for their unique reactivity and utility in constructing complex molecular architectures. The presence of both a bromomethyl group and a 4-methoxybenzyl substituent makes this molecule particularly valuable for various synthetic applications, including the development of novel bioactive molecules.

The bromomethyl moiety in 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine serves as a powerful electrophile, enabling nucleophilic substitution reactions that are pivotal in drug discovery and molecular labeling. This feature allows for the facile introduction of diverse functional groups, making it an indispensable tool for medicinal chemists. Additionally, the 4-methoxybenzyl group provides steric and electronic modulation, influencing the reactivity and selectivity of the molecule. Such structural features are often exploited to enhance binding affinity and reduce off-target effects in drug candidates.

In recent years, there has been a surge in research focused on aziridine derivatives due to their ability to undergo cycloaddition reactions with various nucleophiles, leading to the formation of stable five-membered rings. These cyclic intermediates are particularly useful in the synthesis of peptidomimetics and other biologically relevant scaffolds. The methylaziridine core in 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine is particularly well-suited for such transformations, offering a high degree of functionalization while maintaining structural integrity.

One of the most compelling applications of this compound is in the field of protein labeling and modification. Aziridine-based reagents have been extensively used to covalently attach probes or functional groups to specific amino acid residues in proteins, enabling detailed structural and dynamic studies. The reactivity of the bromomethyl group allows for selective labeling at nucleophilic sites such as cysteine thiols or tyrosine hydroxyls, while the presence of the 4-methoxybenzyl group can be tailored for specific biochemical assays. This dual functionality makes 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine an invaluable asset in proteomics and enzyme engineering.

The pharmaceutical industry has also recognized the potential of 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine as a key intermediate in drug development. Its ability to undergo facile cross-coupling reactions with boronic acids, halides, and other electrophiles has been leveraged in the synthesis of complex heterocyclic compounds. These heterocycles are often found in active pharmaceutical ingredients (APIs) due to their favorable pharmacokinetic properties. For instance, recent studies have demonstrated its utility in constructing indole derivatives, which are known for their broad spectrum of biological activities.

Advances in synthetic methodologies have further expanded the applications of this compound. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, have enabled the introduction of sophisticated functional groups with high efficiency and selectivity. Additionally, photoredox catalysis has been employed to access novel derivatives through controlled oxidation or reduction processes. These innovations have not only streamlined synthetic routes but also opened up new avenues for exploring structure-activity relationships (SAR) in drug discovery.

The role of computational chemistry in optimizing the use of 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine cannot be overstated. Molecular modeling techniques have been instrumental in predicting reaction outcomes and identifying optimal reaction conditions. By integrating experimental data with computational insights, researchers can design more efficient synthetic strategies and minimize unwanted side products. This synergy between experimental chemistry and computational methods has significantly accelerated the development pipeline for novel bioactive molecules.

In conclusion, 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine (CAS No. 1281964-02-0) represents a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for constructing complex molecular architectures, protein labeling, and drug development. As research continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.

1281964-02-0 (2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine) 関連製品

- 2138180-73-9(Cyclobutane, 1-(chloromethyl)-3-methyl-1-(2-methylbutyl)-)

- 75565-11-6(1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER)

- 1311183-19-3(2-(4-Chlorophenoxy)pyridine-5-boronic acid)

- 1804976-15-5(5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile)

- 57569-40-1(Bis(2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl) Terephthalate)

- 886363-52-6((2-Diisopropylamino-ethyl)thiourea)

- 13089-18-4(Phenyl 2-acetamido-2-deoxy-a-D-galactopyranoside)

- 1895315-36-2(2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine)

- 1797139-01-5(N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-3-carboxamide)

- 1805462-94-5(Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate)